molecular formula C5H10O5 B1599603 alpha-D-arabinofuranose CAS No. 37388-49-1

alpha-D-arabinofuranose

Cat. No. B1599603
CAS RN: 37388-49-1
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-MBMOQRBOSA-N
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Description

Alpha-D-arabinofuranose is a monosaccharide, specifically an aldopentose. It belongs to the class of carbohydrates known as arabinoses . Structurally, it consists of a five-carbon sugar with a furanose ring. The prefix “alpha” indicates the orientation of the hydroxyl group at the anomeric carbon (C1) in the alpha configuration .



Synthesis Analysis

The synthesis of alpha-D-arabinofuranose involves several methods, including chemical and enzymatic approaches. One common route is the hydrolysis of arabinogalactan (a plant polysaccharide) using specific enzymes like alpha-arabinofuranosidases . These enzymes cleave arabinose residues from larger polysaccharides, yielding alpha-D-arabinofuranose.



Molecular Structure Analysis

The molecular structure of alpha-D-arabinofuranose comprises a five-membered furanose ring with the following features:



  • Carbon Backbone : Five carbon atoms (C1 to C5)

  • Functional Groups :

    • Hydroxyl Groups (OH) : Attached to each carbon atom

    • Aldehyde Group (CHO) : At C1 (anomeric carbon)



  • Stereochemistry :

    • Alpha Configuration : Hydroxyl group at C1 is in the axial position.





Chemical Reactions Analysis

Alpha-D-arabinofuranose participates in various chemical reactions:



  • Glycosylation : It serves as a glycosyl donor or acceptor during the biosynthesis of complex carbohydrates.

  • Reduction : The aldehyde group can be reduced to form arabitol .

  • Oxidation : Oxidation of the hydroxyl groups can yield various derivatives.



Physical And Chemical Properties Analysis


  • Solubility : Alpha-D-arabinofuranose is water-soluble due to its hydrophilic nature.

  • Sweetness : It has a mild sweet taste .

  • Melting Point : Approximately 160°C .


Scientific Research Applications

Arabinosyltransferases in Mycobacterial Cell Wall Synthesis

Alpha-D-arabinofuranose plays a crucial role in the synthesis of the arabinan segment of key glycoconjugates, such as arabinogalactan and lipoarabinomannan, in the mycobacterial cell wall. These glycoconjugates are essential for the growth of Mycobacterium tuberculosis and are potential targets for developing new antituberculosis drugs. The study by Zhang et al. (2011) highlights the synthesis of various analogues of decaprenylphosphoryl-D-arabinofuranose and investigates their arabinofuranose donating capacity. The research also emphasizes the functional reconstitution of an essential arabinosyltransferase, AftC, in a proteoliposome using mycobacterial phospholipids (Zhang et al., 2011).

Role in Hydrolysis of Arabinoxylan

Alpha-D-arabinofuranose is a significant component of the enzymatic process involving alpha-L-arabinofuranosidases. These enzymes catalyze the cleavage of alpha-L-arabinose and play a pivotal role in the bioconversion of lignocellulosic biomass. A study by Poria et al. (2020) provides an extensive overview of these enzymes, including their production by microorganisms and potential industrial applications, such as in the degradation of hemicellulose (Poria et al., 2020).

Identification of Mycobacterial Arabinosyltransferases

Further exploring the role in mycobacterial cell walls, a study by Zhang et al. (2007) identifies genes involved in arabinan biosynthesis and investigates the arabinosylation process. This research provides insight into the unique complexity of the D-arabinans in Mycobacterium and their biosynthesis, enhancing the understanding of potential drug targets for tuberculosis treatment (Zhang et al., 2007).

Enzymatic Properties of Alpha-L-Arabinofuranosidases

Studying the specific characteristics of alpha-L-arabinofuranosidases provides deeper understanding of their role in debranching arabinoxylan and arabinoxylooligomers. This knowledge is essential for various industrial applications, including the conversion of hemicellulosic substrates to fermentable sugars. Matsuo et al. (2000) detail the purification, characterization, and gene cloning of these enzymes, highlighting their specific reactivity and potential applications (Matsuo et al., 2000).

Safety And Hazards

Alpha-D-arabinofuranose is generally considered safe for consumption. However, like any sugar, excessive intake may contribute to health issues such as diabetes or weight gain .


Future Directions

Research on alpha-D-arabinofuranose continues to explore its roles in:



  • Biotechnology : Utilizing its biosynthetic pathways for biofuel production.

  • Health : Investigating potential therapeutic applications.


properties

IUPAC Name

(2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-MBMOQRBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433938
Record name alpha-D-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-arabinofuranose

CAS RN

37388-49-1
Record name alpha-D-Arabinofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037388491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-D-arabinofuranose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-D-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-D-ARABINOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8VI99C5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
吉川雅之, 村上啓寿, 井上泰尚, 畠山祥子… - Chemical and …, 1993 - jlc.jst.go.jp
An optically active pseudo-sugar, pseudo-α-D-arabinofuranose, was synthesized from D-arabinose in favorable overall yield by using a stereoselective formation of branched …
Number of citations: 3 jlc.jst.go.jp
Z Li, H Cai, PS Conti - Current Radiopharmaceuticals, 2011 - ingentaconnect.com
… 2-deoxy-2-[18F]fluoro-1,3,5-tri-O-benzoyl-alpha-Darabinofuranose was prepared according to the procedures described above. The reaction crude mixture was then passed through a …
Number of citations: 1 www.ingentaconnect.com
HCH Lee - 1999 - library-archives.canada.ca
… It involved the glycosylation of 2-trifluoroacetamidoimidazole with 1-bromo-2, 3, 5-tri-O-benzoyl-$\alpha $-D-arabinofuranose. The protected a nucleoside was obtained in 44% yield. …
Number of citations: 2 library-archives.canada.ca
BE Mitchell - 1997 - search.proquest.com
Quantitative structure-property relationships (QSPR) are developed for use in the prediction of physical and spectral properties of organic compounds. Structural features of data set …
Number of citations: 0 search.proquest.com
LR Dalton - Citeseer
kllOSD ^AffiWDMüSSIS: Page 1 REPORT DOCUMENTATION PAGE : Public repotting burden (of this eolleebon of information is estimated to average 1 hour per response, including …
Number of citations: 2 citeseerx.ist.psu.edu
V Biricová, J Kuruc - 2007 - osti.gov
… 2-deoxy- [2-18F]fluoro-l,3-5-tri-0-benzyol-alpha-D-arabinofuranose is made by a reaction of the applicable triflate with tetrabuty 1 ammonium[18F]fluoride. The fluorosaccharide is …
Number of citations: 1 www.osti.gov
MM Alauddin, PS Conti… - JOURNAL OF …, 1999 - … DR, RESTON, VA 20190-5316 USA
Number of citations: 1
MM Alauddin, A Shahinian… - Journal of …, 2004 - [New York] Society of Nuclear …
Number of citations: 0
MM Alauddin, PS Conti… - Journal of …, 2003 - Chichester [etc.] New York, Wiley.
Number of citations: 19
KS Gudmundsson, GA Freeman… - Journal of …, 2000 - [Easton, Pa.]: American Chemical …
Number of citations: 1

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